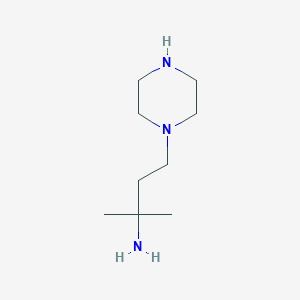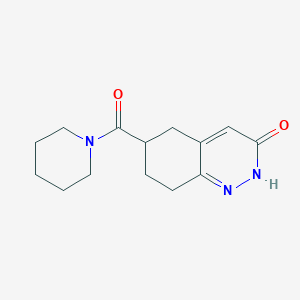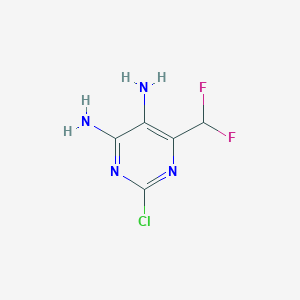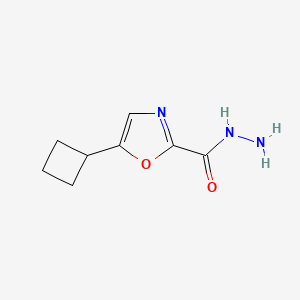
1-(5-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol is a heterocyclic compound that features a pyridine ring substituted with an amino group at the 5-position and a pyrrolidine ring substituted with a hydroxyl group at the 3-position and a methyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reduction of 5-amino-nicotinic acid methyl ester using lithium aluminium tetrahydride (LiAlH4) in tetrahydrofuran (THF) at temperatures ranging from 0°C to 20°C. The reaction mixture is stirred for approximately 21 hours, followed by quenching and acidification to pH 3 using dilute hydrochloric acid (HCl), and then basification to pH 8 using solid sodium carbonate (Na2CO3). The product is then purified through silica gel chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the described laboratory-scale synthesis can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial requirements.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine and pyridine derivatives.
Applications De Recherche Scientifique
1-(5-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 1-(5-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with kinase enzymes and other regulatory proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Aminopyridin-3-yl)methanol: Similar structure but lacks the pyrrolidine ring.
3-Methylpyrrolidin-3-ol: Similar structure but lacks the pyridine ring.
5-Aminonicotinic acid: Similar structure but lacks the pyrrolidine ring and hydroxyl group.
Uniqueness
1-(5-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol is unique due to the presence of both the pyridine and pyrrolidine rings, along with the amino and hydroxyl functional groups. This combination of structural features allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C10H15N3O |
|---|---|
Poids moléculaire |
193.25 g/mol |
Nom IUPAC |
1-(5-aminopyridin-3-yl)-3-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C10H15N3O/c1-10(14)2-3-13(7-10)9-4-8(11)5-12-6-9/h4-6,14H,2-3,7,11H2,1H3 |
Clé InChI |
UPKNHDKTYRJPMV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(C1)C2=CN=CC(=C2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(3-Chloro-4-ethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11793822.png)
![6-Chloro-8-isopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11793824.png)




![N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B11793839.png)


![5-Bromothieno[2,3-b]pyridin-2-amine hydrochloride](/img/structure/B11793845.png)


